2,3-Dihydro-1-benzofuran-5-propanoic acid
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Overview
Description
2,3-Dihydro-1-benzofuran-5-propanoic acid is an organic compound belonging to the class of benzofurans. Benzofurans are characterized by a benzene ring fused to a furan ring. The 2,3-dihydro modification indicates that the furan ring is partially saturated, having two additional hydrogen atoms. This compound has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-5-propanoic acid typically involves several steps:
Methyl Esterification: The process begins with the methyl esterification of 3-(4-hydroxyphenyl) acrylic acid.
Condensation: This intermediate is then condensed with bromoacetaldehyde diethyl acetal.
Friedel-Crafts Reaction: The condensation product undergoes a Friedel-Crafts reaction to yield methyl 3-(benzofuran-5-yl) acrylic acid.
Catalytic Hydrogenation and Hydrolysis: Finally, the intermediate is subjected to catalytic hydrogenation and hydrolysis to afford the target compound with an overall yield of 60%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-5-propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-5-propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-5-propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the propanoic acid moiety, making it less versatile in synthetic applications.
Benzofuran: Fully unsaturated furan ring, differing in reactivity and biological activity.
2,3-Dihydro-5-benzofuranpropanoic acid: Similar structure but with different substituents, leading to varied chemical and biological properties
Uniqueness
2,3-Dihydro-1-benzofuran-5-propanoic acid is unique due to its partially saturated furan ring and the presence of the propanoic acid moiety. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFYUVHQLRVGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384655 |
Source
|
Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215057-28-6 |
Source
|
Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,3-Dihydrobenzo[b]furan-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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